molecular formula C11H10F4O3 B507994 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid CAS No. 438466-00-3

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid

Cat. No. B507994
CAS RN: 438466-00-3
M. Wt: 266.19g/mol
InChI Key: UJRKOQZRAZJBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, also known as 3-TFPA, is a versatile synthetic organic compound with a wide variety of applications in scientific research and industrial processes. It is a compound derived from benzoic acid, which is a widely used organic compound. 3-TFPA is an important intermediate for the synthesis of various organic compounds and materials. It can also be used as a raw material for the synthesis of a variety of pharmaceuticals and agrochemicals.

Scientific Research Applications

Benzoic Acid and Its Derivatives in Gut Function Regulation

Studies have demonstrated that benzoic acid, a compound related to 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, can influence gut functions positively by regulating enzyme activity, redox status, immunity, and microbiota in pigs and porcine intestinal epithelial cells. This suggests that benzoic acid derivatives might also exhibit similar regulatory effects on gut health, hinting at their potential applications in improving growth and health through gut function modulation (Mao et al., 2019).

Pharmacokinetic Analysis and Dietary Exposures

Another study focused on the pharmacokinetic analysis of benzoic acid across different species, including rats, guinea pigs, and humans. The research utilized physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations, which could help in assessing dietary exposures to benzoic acid and its derivatives. This type of analysis could be relevant for evaluating the safety and regulatory standards for compounds like this compound in various applications (Hoffman & Hanneman, 2017).

Alternatives to Bisphenol A and Their Toxicity

Research on alternatives to bisphenol A (BPA), including benzoic acid derivatives, has been conducted to evaluate their carcinogenic, mutagenic, reproductive toxicity, and endocrine-disrupting properties. This review suggests that while some alternatives exhibit less toxicity, comprehensive evaluation including in vitro data is recommended to guide further testing. Such studies highlight the importance of understanding the biological effects of chemical substitutes, including benzoic acid derivatives, which may share structural similarities with this compound (den Braver-Sewradj et al., 2020).

Synthesis and Applications of Methyl-2-formyl Benzoate

The synthesis and applications of methyl-2-formyl benzoate, a bioactive precursor in organic synthesis with various pharmacological activities, were reviewed. This compound, being a benzoic acid derivative, serves as an excellent precursor for new bioactive molecules. The review discusses various synthetic routes and the importance of such compounds in the pharmaceutical industry, potentially paralleling the synthesis and application interests of this compound (Farooq & Ngaini, 2019).

properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-2-1-3-8(4-7)9(16)17/h1-4,10H,5-6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRKOQZRAZJBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.